Cas no 2173129-20-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate 化学的及び物理的性質
名前と識別子
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- EN300-6520734
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate
- 2173129-20-7
-
- インチ: 1S/C20H19NO6/c1-25-16-11-10-13(12-17(16)26-2)6-5-9-18(22)27-21-19(23)14-7-3-4-8-15(14)20(21)24/h3-4,7-8,10-12H,5-6,9H2,1-2H3
- InChIKey: KIZVURKNBHWKTP-UHFFFAOYSA-N
- ほほえんだ: O(C(CCCC1C=CC(=C(C=1)OC)OC)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 369.12123733g/mol
- どういたいしつりょう: 369.12123733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 82.1Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6520734-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate |
2173129-20-7 | 1g |
$0.0 | 2023-05-23 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoateに関する追加情報
Compound CAS No 2173129-20-7: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate
The compound with CAS No 2173129-20-7, known as 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of isoindole derivatives, which have garnered considerable attention in recent years due to their unique structural properties and versatile functionalities. The molecule's structure is characterized by a dioxo isoindole ring system and a 4-(3,4-dimethoxyphenyl)butanoate substituent, making it a valuable compound in the fields of organic synthesis and materials science.
Recent studies have highlighted the importance of isoindole derivatives in drug discovery and development. The dioxo isoindole moiety is known for its ability to form stable hydrogen bonds and participate in π-interactions, which are critical for molecular recognition and bioavailability. The 4-(3,4-dimethoxyphenyl)butanoate group further enhances the compound's versatility by introducing additional functional groups that can be tailored for specific applications. These features make this compound a promising candidate for use in pharmaceuticals, agrochemicals, and advanced materials.
In terms of synthesis, the compound can be prepared through a multi-step process involving coupling reactions and oxidation steps. Researchers have optimized these methods to achieve high yields and purity levels. For instance, the use of palladium-catalyzed cross-coupling reactions has been shown to significantly improve the efficiency of synthesizing isoindole derivatives. The incorporation of the dimethoxyphenyl group into the molecule has also been studied extensively, with findings indicating that this substitution pattern enhances both the stability and reactivity of the compound.
The application of this compound extends beyond traditional chemical synthesis. Recent advancements in nanotechnology have explored the use of isoindole derivatives as building blocks for constructing supramolecular assemblies. The dioxo isoindole ring's ability to act as a π-platform for assembling larger structures has been leveraged in creating novel materials with unique optical and electronic properties. Additionally, the butanoate group provides flexibility in these assemblies, enabling fine-tuning of their physical characteristics.
From a biological standpoint, this compound has shown potential as a modulator of cellular processes. Studies have demonstrated that isoindole derivatives can interact with key proteins involved in signal transduction pathways. The presence of the dimethoxyphenyl group further enhances these interactions by providing additional binding sites. This makes the compound a valuable tool in pharmacological research aimed at developing new therapeutic agents.
In conclusion, CAS No 2173129-20-7 represents a cutting-edge organic molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for advancing research in drug discovery, materials science, and nanotechnology. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
2173129-20-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate) 関連製品
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